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Compound of Interest

3-Amino-4-
Compound Name: ) ) )
(methylthio)benzotrifluoride

Cat. No.: B1361180

Anwendungs- und Protokollhinweise: Derivatisierung der Aminogruppe in 3-Amino-4-
(methylthio)benzotrifluorid

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Abstrakt Dieses Dokument enthalt detaillierte Anwendungshinweise und experimentelle
Protokolle fur die chemische Derivatisierung der primaren Aminogruppe von 3-Amino-4-
(methylthio)benzotrifluorid. Diese Verbindung ist ein wertvolles Zwischenprodukt in der
Synthese von Pharmazeutika und Agrochemikalien. Die hier beschriebenen Protokolle
umfassen gangige und robuste Transformationen wie Acylierung, Sulfonylierung und
Harnstoffbildung. Die Methoden sind fir den Einsatz in der medizinischen Chemie und der
Wirkstoffforschung optimiert. Quantitative Daten aus analogen Reaktionen werden zur
Veranschaulichung tabellarisch dargestellt, und die Arbeitsablaufe werden durch Diagramme
visualisiert.

Einleitung

3-Amino-4-(methylthio)benzotrifluorid ist ein substituiertes Anilin, das aufgrund seiner
Trifluormethyl- und Methylthio-Gruppen einzigartige elektronische und sterische Eigenschaften
aufweist. Die Derivatisierung seiner Aminogruppe ist ein entscheidender Schritt bei der
Synthese komplexerer Molekiile mit potenzieller biologischer Aktivitat. Die Aminogruppe dient
als vielseitiger chemischer "Griff" flr die Einfihrung verschiedener funktioneller Gruppen durch
Reaktionen wie Acylierung, Sulfonylierung und Reaktion mit Isocyanaten zur Bildung von
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Harnstoffen.[1][2] Diese Transformationen werden haufig eingesetzt, um die
physikochemischen Eigenschaften von Leitstrukturen zu modulieren, die Loslichkeit zu
verbessern, die metabolische Stabilitdt zu erhéhen oder spezifische Wechselwirkungen mit
biologischen Zielmolekllen zu ermdglichen.

Allgemeine Reaktionswege

Die priméare Aminogruppe von 3-Amino-4-(methylthio)benzotrifluorid kann verschiedenen
chemischen Umwandlungen unterzogen werden, um eine Vielzahl von Derivaten zu erzeugen.
Die wichtigsten Wege sind nachstehend zusammengefasst.
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Abbildung 1: Schematische Darstellung der Derivatisierungswege fur 3-Amino-4-
(methylthio)benzotrifluorid.

N-Acylierung (Amidbildung)
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Die N-Acylierung ist eine fundamentale Reaktion zur Umwandlung von Aminen in Amide.[1][3]

Diese Reaktion wird typischerweise mit Acylchloriden oder Anhydriden in Gegenwart einer

Base durchgefihrt, um den entstehenden Saure-Nebenprodukt zu neutralisieren. Die

Einfuhrung einer Acylgruppe kann die elektronischen Eigenschaften des Molekuls verandern

und als Schutzgruppe dienen.[4]

Reprasentative quantitative Daten fiir die N-Acylierung
von Arylaminen

Die folgende Tabelle fasst reprasentative Ergebnisse flr die N-Acylierung verschiedener

substituierter Aniline zusammen, die als Anhaltspunkte flr Reaktionen mit 3-Amino-4-

(methylthio)benzotrifluorid dienen kénnen.

Acylierungsmi
ttel

Base

Ldsungsmittel

Typische
Ausbeute (%)

Anmerkungen

Acetylchlorid

Pyridin

Dichlormethan
(DCM)

90-98

Exotherme
Reaktion, die oft
bei 0 °C

gestartet wird.

Essigsaureanhyd
rid

Natriumacetat

Wasser/Ethanol

85-95

Eine gangige
Methode fur
Acetylierungen in
wassrigen
Medien.[3]

Benzoylchlorid

Triethylamin
(TEA)

Tetrahydrofuran
(THF)

88-96

Die Schotten-
Baumann-

Bedingungen
sind ebenfalls

anwendbar.

Essigsaure (MW)

Katalysatorfrei

Ohne

Losungsmittel

>95

Eine
umweltfreundlich
e Methode unter
Mikrowellenbestr
ahlung.[5]
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Experimentelles Protokoll: N-Acylierung mit einem
Acylchlorid

Dieses Protokoll beschreibt die allgemeine Vorgehensweise fiir die Acylierung von 3-Amino-4-

(methylthio)benzotrifluorid mit einem Acylchlorid.

Materialien und Reagenzien:

3-Amino-4-(methylthio)benzotrifluorid

Acylchlorid (z. B. Acetylchlorid, 1.1 Aquivalente)

Base (z. B. Pyridin oder Triethylamin, 1.2 Aquivalente)

Wasserfreies Losungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF))
Salzsaure (1 M wassrig)

Gesattigte Natriumbicarbonatlésung (wassrig)

Kochsalzlosung (gesattigte NaCl-Losung)

Wasserfreies Natriumsulfat oder Magnesiumsulfat

Vorgehensweise:

Reaktionsaufbau: Lésen Sie 3-Amino-4-(methylthio)benzotrifluorid (1.0 Aquivalent) in
wasserfreiem DCM in einem trockenen Rundkolben unter einer inerten Atmosphére (z. B.
Stickstoff oder Argon).

Basenzugabe: Kihlen Sie die Losung auf O °C in einem Eisbad und geben Sie die Base (z.
B. Pyridin) langsam zu.

Acylierung: Geben Sie das Acylchlorid tropfenweise zur gekthlten, gerihrten Losung hinzu.
Halten Sie die Temperatur wahrend der Zugabe unter 5 °C.

Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwéarmen und rihren Sie
fur 2-12 Stunden. Uberwachen Sie den Reaktionsfortschritt mittels
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Dunnschichtchromatographie (DC).

o Aufarbeitung: Verdinnen Sie die Reaktionsmischung mit DCM. Waschen Sie die organische
Phase nacheinander mit 1 M HCI, Wasser, gesattigter NaHCOs-Ldsung und Kochsalzlésung.

e |solierung: Trocknen Sie die organische Phase Uber wasserfreiem Naz2SOa, filtrieren Sie und
entfernen Sie das Loésungsmittel unter reduziertem Druck.

e Reinigung: Reinigen Sie den Rohprodukt durch Umkristallisation oder
Saulenchromatographie an Kieselgel, um das gewlinschte N-acylierte Produkt zu erhalten.

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf fir die Derivatisierungsreaktionen.

N-Sulfonylierung (Sulfonamidbildung)

Die Reaktion von primaren Aminen mit Sulfonylchloriden in Gegenwart einer Base fuhrt zur
Bildung von Sulfonamiden.[2] Sulfonamide sind eine wichtige Klasse von Verbindungen in der
medizinischen Chemie, die in vielen antibakteriellen und entziindungshemmenden
Medikamenten vorkommen.

Reprasentative quantitative Daten fiir die N-
Sulfonylierung von Arylaminen
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Sulfonylierung
smittel

Base

Typische

Lésungsmittel
Ausbeute (%)

Anmerkungen

Benzolsulfonylchl

orid

Pyridin

Die Hinsberg-
Reaktion kann
zur
Unterscheidung
Pyridin 85-95 von primaren,
sekundéaren und
tertidren Aminen
verwendet

werden.[6]

Tosylchlorid

NaOH (wassrig)

Schotten-

Baumann-
Wasser/DCM 80-92

Bedingungen

sind effektiv.

Methansulfonylc
hlorid

Triethylamin
(TEA)

) Die Reaktion ist
Dichlormethan

(DCM)

90-97 oft schnell und

exotherm.

Experimentelles Protokoll: N-Sulfonylierung mit

Benzolsulfonylchlorid

Materialien und Reagenzien:

Vorgehensweise:

3-Amino-4-(methylthio)benzotrifluorid

Benzolsulfonylchlorid (1.1 Aquivalente)

Pyridin (als Base und Lésungsmittel)

Salzsaure (2 M wassrig)

Wasser
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 Reaktionsaufbau: Lésen Sie 3-Amino-4-(methylthio)benzotrifluorid (1.0 Aquivalent) in Pyridin
in einem Rundkolben und kihlen Sie die Losung auf 0 °C.

» Sulfonylierung: Geben Sie Benzolsulfonylchlorid langsam zur gekihlten Losung hinzu.
e Reaktion: Ruhren Sie die Mischung fur 1-3 Stunden bei Raumtemperatur.

o Aufarbeitung: Gief3en Sie die Reaktionsmischung in eine Mischung aus Eis und 2 M HCI, um
das Uberschussige Pyridin zu neutralisieren und das Produkt auszuféllen.

 |solierung: Sammeln Sie den festen Niederschlag durch Vakuumfiltration und waschen Sie
ihn grandlich mit kaltem Wasser.

e Reinigung: Trocknen Sie das Rohprodukt und kristallisieren Sie es aus einem geeigneten
Losungsmittel (z. B. Ethanol/Wasser) um, um das reine Sulfonamid zu erhalten.

Harnstoffbildung

Unsymmetrische Harnstoffe werden effizient durch die Reaktion eines Amins mit einem
Isocyanat hergestellt.[7][8] Diese Reaktion verlauft in der Regel schnell und ohne die
Notwendigkeit eines Katalysators. Harnstoff-Einheiten sind wichtige Wasserstoffbriicken-
Donoren und -Akzeptoren und kommen in vielen Kinase-Inhibitoren und anderen
Medikamenten vor.

Reprasentative quantitative Daten flir die
Harnstoffbildung mit Arylaminen
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.. . Typische
Isocyanat Lésungsmittel Temperatur Anmerkungen
Ausbeute (%)
Die Reaktion ist
] Tetrahydrofuran o
Phenylisocyanat (THP) Raumtemperatur ~ 90-99 oft quantitativ
und sehr sauber.
Vorsicht bei der
i Handhabung von
) Dichlormethan ) )
Methylisocyanat 0 °C bis RT >95 flichtigen und
(DCM) _
toxischen
Isocyanaten.
Ein gangiges
4- Reagenz bei der
Chlorphenylisocy  Acetonitril Raumtemperatur  92-98 Synthese von

anat

Sorafenib-

Analoga.[9]

Experimentelles Protokoll: Harnstoffbildung mit einem

Isocyanat

Materialien und Reagenzien:

e 3-Amino-4-(methylthio)benzotrifluorid

e Isocyanat (z. B. Phenylisocyanat, 1.05 Aquivalente)

o Wasserfreies aprotisches Lésungsmittel (z. B. THF oder DCM)

Vorgehensweise:

« Reaktionsaufbau: Losen Sie 3-Amino-4-(methylthio)benzotrifluorid (1.0 Aquivalent) in

wasserfreiem THF unter einer inerten Atmosphére.

» Reagenzzugabe: Geben Sie die Isocyanat-Lésung langsam bei Raumtemperatur zur

geruhrten Aminlésung hinzu.
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e Reaktion: Ruhren Sie die Mischung fir 30 Minuten bis 2 Stunden bei Raumtemperatur. In
vielen Fallen fallt das Harnstoffprodukt aus der Lésung aus.

« Isolierung: Wenn ein Niederschlag entsteht, sammeln Sie das Produkt durch Filtration und
waschen Sie es mit kaltem Losungsmittel. Wenn kein Niederschlag entsteht, entfernen Sie
das Losungsmittel unter reduziertem Druck.

o Reinigung: Das Rohprodukt ist oft sehr rein. Bei Bedarf kann es durch Waschen mit einem
geeigneten Losungsmittel (z. B. Diethylether) oder durch Umkristallisation weiter gereinigt
werden.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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